molecular formula C13H9ClN2 B12877298 4-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine

4-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12877298
M. Wt: 228.67 g/mol
InChI Key: OIIMARDFJNVLFD-UHFFFAOYSA-N
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Description

4-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a chlorine atom at the 4-position and a phenyl group at the 3-position. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloro-3-nitropyridine with phenylhydrazine followed by cyclization can yield the desired compound. The reaction conditions typically involve heating the mixture in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyrrolo[2,3-b]pyridine derivatives.

    Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways involved in cell proliferation, apoptosis, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the phenyl group at the 3-position.

    3-Phenyl-1H-pyrrolo[2,3-b]pyridine: Lacks the chlorine atom at the 4-position.

    4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine: Has a methyl group instead of a phenyl group at the 3-position.

Uniqueness

4-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the chlorine atom at the 4-position and the phenyl group at the 3-position. This unique combination of substituents contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

IUPAC Name

4-chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H9ClN2/c14-11-6-7-15-13-12(11)10(8-16-13)9-4-2-1-3-5-9/h1-8H,(H,15,16)

InChI Key

OIIMARDFJNVLFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=NC=CC(=C23)Cl

Origin of Product

United States

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